molecular formula C16H16O3 B5562530 3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one

3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one

Cat. No.: B5562530
M. Wt: 256.30 g/mol
InChI Key: HRPWYUDVOFMJQA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one is a synthetic furochromenone derivative supplied for research use only. This compound belongs to a class of molecules based on the coumarin scaffold, which are widely investigated in medicinal and organic chemistry for their diverse biological activities . Furochromenones are of significant scientific interest due to their potential as core structures for developing novel therapeutic agents. Research on closely related analogs has demonstrated potent cytotoxicity against human cancer cell lines. For instance, certain furocoumarin derivatives have been shown to induce apoptosis in hepatoma (HepG2) cells through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins . The structural features of this compound, including the 3,4-dimethyl and 9-propyl substituents, are designed to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. Its fused furochromenone structure also suggests potential applications in materials science and as a fluorescent probe or photosensitizer. This product is strictly for use in laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material adhering to their institution's environmental, health, and safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-9-propylfuro[2,3-f]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-4-5-11-7-13(17)19-12-6-9(2)14-10(3)8-18-16(14)15(11)12/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPWYUDVOFMJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Synthetic Transformations Involving 3,4 Dimethyl 9 Propylfuro 2,3 F Chromen 7 One

Mechanistic Pathways of Furo[2,3-f]chromen-7-one Core Formation

The synthesis of the furo[2,3-f]chromen-7-one core can be approached through several strategic disconnections, typically involving the formation of the furan (B31954) ring onto a pre-existing coumarin (B35378) or the construction of the pyrone ring onto a benzofuran (B130515) derivative.

One plausible pathway involves the Perkin-Oglialoro reaction starting from a suitably substituted 6-hydroxy-7-formyl-benzofuran. The reaction of this intermediate with propanoic anhydride (B1165640) in the presence of sodium propionate (B1217596) would lead to the formation of the α,β-unsaturated acid, which upon intramolecular cyclization (lactonization), would yield the furo[2,3-f]chromen-7-one core. The dimethyl and propyl substituents would need to be incorporated into the initial benzofuran precursor.

Another common strategy is the Pechmann condensation . This would involve the reaction of a 6-hydroxybenzofuran (B80719) derivative with a β-ketoester under acidic conditions. For the target molecule, this would necessitate a substituted 6-hydroxybenzofuran reacting with an appropriately chosen β-ketoester to introduce the desired substituents on the pyrone ring.

A third approach is the Wittig reaction between a 6-hydroxy-7-formylcoumarin and a phosphorus ylide, followed by cyclization. This method offers versatility in the introduction of substituents on the furan ring.

Finally, intramolecular cyclization reactions of appropriately substituted phenyl propargyl ethers derived from a coumarin precursor can also lead to the formation of the furan ring, a strategy that has been successfully employed for the synthesis of other furocoumarin isomers.

A possible synthetic approach to a related furo[2,3-b]chromene ring system has been demonstrated to proceed via the acid-catalyzed cyclization of a benzylic ketone intermediate. nih.govbeilstein-journals.org This suggests that an analogous intramolecular cyclization of a suitably functionalized ketone precursor could be a viable route to the furo[2,3-f]chromen-7-one core.

Reaction Type Key Intermediates Conditions Reference Analogy
Perkin-Oglialoro Reaction6-hydroxy-7-formyl-benzofuranPropanoic anhydride, Sodium propionate, HeatGeneral coumarin synthesis
Pechmann Condensation6-hydroxybenzofuran derivative, β-ketoesterAcid catalyst (e.g., H₂SO₄), HeatGeneral coumarin synthesis
Wittig Reaction6-hydroxy-7-formylcoumarin, Phosphorus ylideBase, then acid-catalyzed cyclizationGeneral furan synthesis
Intramolecular CyclizationPhenyl propargyl ether of a coumarinMetal catalyst (e.g., Pd, Au)Furocoumarin synthesis
Acid-catalyzed CyclizationFunctionalized benzylic ketoneAqueous HCl in THF nih.govbeilstein-journals.org

Reactivity Studies: Electrophilic and Nucleophilic Substitutions on the Furochromenone Scaffold

The furo[2,3-f]chromen-7-one scaffold possesses several sites susceptible to both electrophilic and nucleophilic attack. The electron-rich furan and benzene (B151609) rings are prone to electrophilic substitution, while the pyrone ring, particularly the α,β-unsaturated system, is a target for nucleophiles.

Electrophilic Aromatic Substitution: The furan ring is generally more reactive towards electrophiles than the benzene ring. Within the furan moiety, the C-2 and C-3 positions (equivalent to C-4 and C-5 in the furo[2,3-f]chromen-7-one numbering) are the most likely sites for substitution. However, in the target molecule, these positions are already substituted with methyl groups. Therefore, electrophilic attack would be directed towards the benzene ring. The directing effects of the ether oxygen and the alkyl group (propyl) would favor substitution at the C-8 and C-10 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

Nucleophilic Addition and Substitution: The pyrone ring contains an electrophilic center at the C-2 position (C-7 in the systematic name) of the carbonyl group and at the β-carbon of the α,β-unsaturated system. Nucleophilic attack can occur at these positions. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group.

The lactone can also undergo nucleophilic acyl substitution, leading to ring-opening. This is typically achieved by reaction with strong nucleophiles like hydroxides, alkoxides, or amines under forcing conditions.

Studies on related furo[2,3-b]pyrroles have shown that these systems can undergo formylation under Vilsmeier conditions, indicating the susceptibility of the furan ring to electrophilic attack. mdpi.comscispace.comresearchgate.net

Reaction Type Reagents Likely Position of Attack Reference Analogy
NitrationHNO₃/H₂SO₄C-8, C-10General aromatic chemistry
HalogenationBr₂/FeBr₃ or NBSC-8, C-10General aromatic chemistry
Friedel-Crafts AcylationRCOCl/AlCl₃C-8, C-10General aromatic chemistry
Vilsmeier-Haack FormylationPOCl₃/DMFBenzene ring (C-8 or C-10) mdpi.comscispace.comresearchgate.net
Nucleophilic AdditionGrignard reagentsC-7 (carbonyl carbon)General lactone chemistry
Lactone Ring OpeningNaOH or other strong nucleophilesC-7 (carbonyl carbon)General lactone chemistry

Oxidation and Reduction Chemistry of the Furo[2,3-f]chromen-7-one System

The furo[2,3-f]chromen-7-one system can undergo a variety of oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening. Reagents like potassium permanganate (B83412) or chromium trioxide can cleave the furan ring. The methyl groups at C-3 and C-4 could also be oxidized to carboxylic acids under strong oxidizing conditions. Oxidative cyclization of precursors is a key step in the synthesis of some furocoumarins. nih.govrsc.org

Reduction: The pyrone ring is the most readily reducible part of the molecule. The carbon-carbon double bond of the lactone can be selectively reduced by catalytic hydrogenation (e.g., H₂/Pd-C) to give the corresponding dihydrofurochromenone. The carbonyl group of the lactone can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also likely reduce the double bond.

The Clemmensen or Wolff-Kishner reduction conditions would likely reduce the carbonyl group and may also affect other parts of the molecule.

Ring-Opening and Ring-Contraction Transformations of the Furochromenone Framework

The furochromenone framework can undergo ring-opening and ring-contraction reactions under specific conditions.

Ring-Opening: The lactone ring is susceptible to hydrolysis under basic or acidic conditions, leading to the formation of a carboxylic acid derivative of the corresponding benzofuran. rsc.org This is a common reaction for coumarins. The furan ring can also be opened under oxidative conditions as mentioned previously. Reactions with strong nucleophiles like hydrazine (B178648) can lead to the opening of the pyrone ring and subsequent recyclization to form different heterocyclic systems. beilstein-journals.org

Ring-Contraction: While less common for this specific system, ring-contraction reactions are known in heterocyclic chemistry. wikipedia.orgchemistrysteps.com For instance, photochemical rearrangements can sometimes lead to ring-contracted products. The Favorskii rearrangement of a hypothetical α-halo derivative of the corresponding saturated lactone could potentially lead to a five-membered ring. chemistrysteps.com Ring contraction of epoxides formed on the furan or pyrone double bonds could also be a possibility under Lewis acid catalysis. chemistrysteps.com Frustrated Lewis pairs have been shown to induce ring-opening of lactones and ring-contractions of lactides. rsc.org

Transformation Conditions Product Type Reference Analogy
Lactone Ring OpeningAqueous NaOH or HClCarboxylic acid derivative of benzofuran rsc.org
Furan Ring OpeningStrong oxidizing agentsDicarboxylic acid derivativeGeneral furan chemistry
RecyclizationHydrazinePyridazinone or pyrazolone (B3327878) derivatives beilstein-journals.org
Photochemical Ring ContractionUV lightPotential for cyclobutane (B1203170) or other rearranged products nih.gov
Favorskii-type RearrangementBase on α-halo lactoneCarboxylic acid with a contracted ring chemistrysteps.com

Photochemical and Thermal Induced Rearrangements and Cycloadditions of Furo[2,3-f]chromen-7-one Derivatives

Furocoumarins are well-known for their photochemical activity, largely due to the presence of the α,β-unsaturated lactone system and the furan ring.

Photocycloadditions: A characteristic reaction of many furocoumarins is the [2+2] photocycloaddition with alkenes or between two furocoumarin molecules (photodimerization). This reaction typically occurs upon irradiation with UV light and can lead to the formation of cyclobutane derivatives. The reaction can occur at either the furan or the pyrone double bond.

Photorearrangements: Photochemical irradiation can also induce rearrangements. For example, a Norrish Type I cleavage of the lactone could lead to a diradical intermediate that could subsequently rearrange. Photomediated ring contractions of saturated heterocycles have been reported, suggesting that under certain conditions, the saturated analogue of the furochromenone might undergo similar transformations. nih.gov

Thermal Rearrangements: At high temperatures, furocoumarins can undergo various rearrangements. For example, Claisen-type rearrangements of O-allylated derivatives of the corresponding phenol (B47542) (from lactone ring-opening) are plausible synthetic routes to C-allylated derivatives. Some coumarin derivatives have been shown to have good thermal stability up to around 460 K. ekb.eg

Advanced Spectroscopic and Spectrometric Characterization of 3,4 Dimethyl 9 Propylfuro 2,3 F Chromen 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer fundamental insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in 3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one. The aromatic protons on the chromenone and furan (B31954) rings would appear in the downfield region (typically δ 6.0-8.0 ppm) due to the deshielding effects of the aromatic system and adjacent oxygen atoms. The protons of the propyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the aromatic ring. The two methyl groups at positions 3 and 4 would likely appear as sharp singlets in the upfield region, with their exact chemical shifts influenced by their position on the furan ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C7) of the chromenone ring is expected to be the most downfield signal, typically in the range of δ 175-180 ppm. researchgate.net Carbons in the aromatic and heterocyclic rings would resonate between δ 100-160 ppm. The carbons of the propyl and dimethyl substituents would appear in the upfield region (δ 10-40 ppm).

Predicted ¹H and ¹³C NMR Data

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-2~ 7.0-7.2 (s)C-2: ~ 115-120
C-3-C-3: ~ 145-150
3-CH₃~ 2.3-2.5 (s)3-CH₃: ~ 10-15
C-4-C-4: ~ 120-125
4-CH₃~ 2.2-2.4 (s)4-CH₃: ~ 8-12
H-5~ 6.8-7.0 (s)C-4a: ~ 110-115
C-5a-C-5: ~ 105-110
C-7-C-5a: ~ 150-155
H-8~ 7.5-7.8 (s)C-7: ~ 175-180
C-9-C-8: ~ 125-130
9-CH₂CH₂CH₃Propyl-α: ~ 2.8-3.0 (t)C-9: ~ 155-160
Propyl-β: ~ 1.6-1.8 (sextet)C-9a: ~ 140-145
Propyl-γ: ~ 0.9-1.1 (t)Propyl-α: ~ 25-30
Propyl-β: ~ 20-25
Propyl-γ: ~ 13-15

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propyl group, confirming its structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the proton signals of the propyl chain to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the substituents. For example, correlations would be expected between the protons of the 3- and 4-methyl groups and the carbons of the furan ring (C-3, C-4, C-3a, C-9b). Similarly, correlations between the α-protons of the propyl group and the carbons of the chromenone ring (C-8, C-9, C-9a) would verify its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. libretexts.org For this planar-like molecule, NOESY could show through-space interactions between the protons of the 4-methyl group and the proton at H-5, and between the α-protons of the propyl group and the proton at H-8, further confirming the substituent positions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). nih.govlongdom.org For this compound (C₁₇H₁₆O₃), the calculated exact mass would serve as a primary confirmation of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for furocoumarins involve the loss of small molecules like CO and CO₂, and cleavage of substituent groups. wikipedia.orgmiamioh.edu For the target molecule, characteristic fragmentation would likely include:

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of an ethyl radical (•C₂H₅) via cleavage of the propyl chain.

Retro-Diels-Alder (RDA) reactions within the pyrone ring, a common fragmentation pathway for chromones.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present. acs.org

For this compound, the IR spectrum is expected to show characteristic absorption bands:

~1720-1740 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretching of the γ-pyrone ring.

~1580-1640 cm⁻¹: Bands due to C=C stretching vibrations within the aromatic and heterocyclic rings.

~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl and propyl groups.

~1000-1250 cm⁻¹: Bands associated with C-O (ether) stretching from the furan and pyrone rings.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode
~2960-2850C-H stretching (alkyl)
~1730C=O stretching (γ-pyrone)
~1620, 1580C=C stretching (aromatic)
~1250-1000C-O stretching (ether)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pattern Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of its conjugated system. Furochromenones are known to have characteristic UV absorption spectra due to their extended π-electron systems. documentsdelivered.comacs.orgacs.org The spectrum of this compound is expected to exhibit multiple absorption bands, likely in the range of 200-400 nm, corresponding to π→π* transitions. The exact positions and intensities of these bands would be influenced by the substitution pattern on the furochromenone core. nih.govnih.gov

Predicted UV-Vis Absorption Maxima

λmax (nm) Transition Type
~220-250π→π
~280-320π→π
~330-360π→π*

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (If applicable to chiral analogues)

Chiroptical techniques, such as Circular Dichroism (CD), are used to study chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. Since this compound is an achiral molecule (it does not possess a stereocenter and has a plane of symmetry), it would not exhibit a CD spectrum. However, if chiral substituents were introduced to the furochromenone core, or if chiral analogues were synthesized, CD spectroscopy would be an essential tool for determining their absolute configuration by comparing experimental spectra with theoretical calculations or spectra of known compounds.

Theoretical and Computational Chemistry Studies of 3,4 Dimethyl 9 Propylfuro 2,3 F Chromen 7 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

No specific quantum chemical calculations for 3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one have been reported in the reviewed literature.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular geometry of organic molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and the stable arrangement of atoms in a molecule. For a compound like this compound, DFT calculations could provide valuable insights into its fundamental properties.

A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be calculated. These parameters are crucial for understanding the molecule's reactivity, stability, and potential interaction with other molecules.

Illustrative Data Table: Calculated Geometrical Parameters for a Furochromenone Scaffold

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC2-C31.39 Å
Bond LengthC4-O51.37 Å
Bond AngleC2-C3-C4120.5°
Dihedral AngleC1-C2-C3-C40.5°

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Conformational Analysis and Energy Landscapes of the Compound

A conformational analysis of this compound has not been documented in the scientific literature.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a molecule with flexible side chains, such as the propyl group in this compound, multiple conformations, or conformers, can exist. Each of these conformers has a specific potential energy, and the collection of these energies as a function of the rotational angles forms the potential energy surface or energy landscape. nih.gov

Computational methods can be used to systematically explore the conformational space of a molecule. By rotating the flexible bonds and calculating the energy of each resulting structure, a map of the energy landscape can be generated. This allows for the identification of the most stable conformers (global and local minima) and the energy barriers between them (transition states). Understanding the preferred conformations and the flexibility of the molecule is essential for predicting its biological activity and physical properties.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

ConformerDihedral Angle (C8-C9-C10-C11)Relative Energy (kcal/mol)Population (%)
A60° (gauche)0.535
B180° (anti)0.060
C-60° (gauche)0.55

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Stability

There are no published molecular dynamics simulation studies specifically for this compound.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time. This allows for the investigation of dynamic processes such as conformational changes, molecular vibrations, and interactions with solvent molecules.

For this compound, an MD simulation could be used to assess its structural stability and flexibility in different environments, such as in a vacuum or in a solvent like water or an organic solvent. By analyzing the trajectory, one can calculate various properties, including root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Reaction Pathway Modeling and Transition State Analysis of Furochromenone Transformations

No studies on the reaction pathway modeling or transition state analysis of transformations involving this compound were found.

Computational chemistry can be employed to model chemical reactions, providing detailed insights into the reaction mechanism. Reaction pathway modeling involves identifying the sequence of elementary steps that connect reactants to products. A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that must be passed through for a reaction to occur.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Validation with Experimental Data

There are no published computational predictions of the spectroscopic properties of this compound.

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. nih.govresearchgate.netresearchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated, providing a theoretical NMR spectrum that can aid in the structural elucidation of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet and visible regions. This allows for the theoretical prediction of the UV-Vis absorption spectrum.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the absorption of infrared radiation. This results in a theoretical IR spectrum that can be compared with experimental data to identify functional groups and confirm the molecular structure.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

TechniqueParameterPredicted Value (Illustrative)Experimental Value (Hypothetical)
¹H NMRChemical Shift (δ) of H-57.2 ppm7.1 ppm
¹³C NMRChemical Shift (δ) of C-7165 ppm163 ppm
UV-Visλmax310 nm308 nm
IRC=O Stretch1720 cm⁻¹1715 cm⁻¹

Note: The data in this table is for illustrative purposes only and does not represent actual calculated or experimental values for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies with Mechanistic Insights

No QSAR or molecular docking studies specifically featuring this compound have been reported.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of a series of compounds with their biological activity. jocpr.comlongdom.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. QSAR studies typically involve calculating a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is commonly used to predict the binding mode of a small molecule ligand to a protein target. By simulating the interaction between the ligand and the protein's binding site, molecular docking can provide insights into the binding affinity and the key interactions that stabilize the complex. For this compound, these techniques could be applied if a specific biological target and a dataset of related active compounds were available.

Chemical Modification and Derivatization Strategies for the Furo 2,3 F Chromen 7 One Scaffold

Design and Synthesis of Novel Analogues with Targeted Structural Diversification

The design and synthesis of novel analogues of 3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one are centered on achieving targeted structural diversification to investigate structure-activity relationships. Synthetic strategies for the broader furo[2,3-b]chromene ring system can be adapted for this purpose. beilstein-journals.orgnih.gov A key approach involves the preparation of a benzylic ketone intermediate that undergoes acid-catalyzed cyclization to form the furo[2,3-b]chromene core. beilstein-journals.orgnih.gov By analogy, a plausible route to the furo[2,3-f]chromen-7-one scaffold would involve the reaction of a suitably substituted 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with a functionalized building block to construct the fused furan (B31954) ring.

Structural diversification can be systematically introduced by varying the substituents on the starting materials. For instance, modifications at the 9-position can be achieved by employing different organometallic reagents in a coupling reaction. Similarly, analogues with different groups at the 3 and 4-positions of the furan ring can be synthesized by utilizing appropriately substituted precursors during the furan ring formation.

Table 1: Examples of Synthetic Strategies for Furo[2,3-f]chromen-7-one Analogues

Starting Material 1Starting Material 2Reaction TypeResulting Analogue
5-hydroxy-4,7-dimethylchromen-2-oneα-haloketoneAnnulation3-substituted furo[2,3-f]chromen-7-one
3-bromo-4-methyl-9-propylfuro[2,3-f]chromen-7-oneArylboronic acidSuzuki Coupling3-aryl-4-methyl-9-propylfuro[2,3-f]chromen-7-one
3,4-dimethyl-9-bromofuro[2,3-f]chromen-7-oneAlkyl Grignard reagentKumada Coupling9-alkyl-3,4-dimethylfuro[2,3-f]chromen-7-one

This table presents hypothetical synthetic strategies based on common organic reactions for creating diverse analogues of the target compound.

Regioselective Functionalization and Substituent Effects on the Furo[2,3-f]chromen-7-one Core

Regioselective functionalization is crucial for the targeted derivatization of the this compound core. The term regioselectivity refers to the preference for a chemical reaction to occur at one position over another. wikipedia.org The existing substituents—two methyl groups on the furan ring and a propyl group on the chromenone ring—exert significant electronic and steric effects that direct the regioselectivity of subsequent reactions.

The furan ring is generally susceptible to electrophilic substitution. The electron-donating nature of the two methyl groups at positions 3 and 4 would activate the furan ring towards electrophiles. However, the positions are already substituted, suggesting that reactions might occur at the less sterically hindered positions of the chromenone ring. The chromenone part of the molecule also presents several sites for functionalization. The aromatic ring of the chromenone can undergo electrophilic aromatic substitution, with the position of attack influenced by the directing effects of the existing propyl group and the fused furan ring system.

Table 2: Predicted Regioselectivity of Reactions on this compound

Reaction TypeReagentPredicted Position of FunctionalizationRationale
NitrationHNO₃/H₂SO₄Position 8 or 6 on the chromenone ringElectrophilic aromatic substitution directed by the alkyl and ether functionalities.
BrominationNBSPosition 8 on the chromenone ringSteric hindrance from the propyl group at position 9 may favor substitution at position 8.
Friedel-Crafts AcylationAcyl chloride/AlCl₃Position 8 on the chromenone ringThe ether oxygen of the furan ring and the propyl group are ortho, para-directing groups.

This table provides a predictive overview of regioselective functionalization based on established principles of organic chemistry.

Further Heterocyclic Annulation and Fusion Reactions with the Furochromenone System

The synthesis of fused heterocyclic compounds is a significant area of organic chemistry, often leading to molecules with interesting biological activities. airo.co.in Further derivatization of the this compound scaffold can be achieved through heterocyclic annulation and fusion reactions. These reactions involve the construction of a new heterocyclic ring fused to the existing furochromenone framework. osi.lv

For instance, a common strategy involves the introduction of functional groups that can participate in cyclization reactions. The synthesis of fused heterocyclic quinones has been reviewed, providing various methods that could be adapted. osi.lv For example, if a hydroxyl or amino group were introduced onto the chromenone ring, it could serve as a handle for building a new fused ring. Another approach could involve a Diels-Alder reaction, where a diene is reacted with a dienophile to form a new six-membered ring.

Table 3: Potential Heterocyclic Annulation Reactions

Furochromenone DerivativeReagentResulting Fused System
8-hydroxy-3,4-dimethyl-9-propylfuro[2,3-f]chromen-7-oneEthyl acetoacetatePyrano[2,3-g]furo[2,3-f]chromenone
8-amino-3,4-dimethyl-9-propylfuro[2,3-f]chromen-7-oneDiethyl malonatePyrido[2,3-g]furo[2,3-f]chromenone
This compound-8-carbaldehydeHydrazine (B178648)Pyrazolo[4,3-g]furo[2,3-f]chromenone

This table illustrates hypothetical examples of how additional heterocyclic rings could be fused to the furochromenone core.

Investigation of Structure-Reactivity Relationships in this compound Derivatives

The investigation of structure-reactivity relationships is fundamental to understanding how the chemical structure of a molecule influences its reactivity. youtube.com For derivatives of this compound, this involves studying how different substituents affect the electronic and steric properties of the molecule, and consequently, its behavior in chemical reactions.

For example, the introduction of electron-withdrawing groups, such as a nitro group, onto the chromenone ring would decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack and potentially more reactive towards nucleophiles. Conversely, the introduction of electron-donating groups, such as a methoxy (B1213986) group, would have the opposite effect. The position of these substituents is also critical; a substituent at a position that can participate in resonance with the carbonyl group of the chromenone will have a more pronounced effect on its reactivity.

Structure-activity relationship studies on other chromone (B188151) derivatives have shown that the nature and position of substituents can significantly impact their biological and chemical properties. nih.govnih.gov For instance, in a series of chromone derivatives, the presence of a methoxy group at the 7-position was found to be important for certain biological activities. nih.gov While direct biological data for this compound is not available, these studies on related structures provide a framework for predicting how modifications to this scaffold might influence its reactivity.

Table 4: Predicted Effects of Substituents on the Reactivity of the Furo[2,3-f]chromen-7-one Core

Substituent (R) at Position 8Electronic EffectPredicted Impact on Reactivity of Chromenone Ring
-NO₂Electron-withdrawingDecreased reactivity towards electrophiles; increased reactivity of the carbonyl group towards nucleophiles.
-OCH₃Electron-donatingIncreased reactivity towards electrophiles; decreased reactivity of the carbonyl group towards nucleophiles.
-ClElectron-withdrawing (inductive), weakly electron-donating (resonance)Overall deactivation towards electrophilic substitution, but ortho, para-directing.

This table summarizes the expected influence of different functional groups on the chemical reactivity of the furochromenone scaffold.

Following a comprehensive search of available scientific literature, it has been determined that there are no specific in vitro mechanistic studies published for the compound this compound. As a result, the generation of a detailed and scientifically accurate article based on the provided outline is not possible at this time.

The requested sections and subsections require in-depth information on cellular and molecular targets, modulation of biochemical pathways, enzyme inhibition, receptor binding, and mechanisms of antioxidant, antimicrobial, and anti-inflammatory activities. This level of detail necessitates published research findings from in vitro and computational studies, which are currently unavailable for this specific chemical entity.

Further research on this compound is required before a comprehensive and authoritative article on its mechanistic biological studies and potential applications can be written.

Mechanistic Biological Studies and Potential Applications of 3,4 Dimethyl 9 Propylfuro 2,3 F Chromen 7 One in Vitro Focus

Mechanisms of Antiviral Activity (In Vitro)

There is currently no scientific literature available that investigates or reports on the in vitro antiviral activity of 3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one. Consequently, no mechanisms of action against any type of virus have been elucidated for this specific compound.

Other Investigated In Vitro Biological Activities (e.g., Cytotoxicity to specific cell lines, emphasizing mechanistic pathways)

No published studies were found detailing the in vitro cytotoxicity of this compound against any specific cell lines. Research into its potential mechanistic pathways related to other biological activities has not been reported.

Exploration of Non-Biological Applications (e.g., Materials Science, Analytical Chemistry, Photophysical Applications)

There is no available research on the exploration of this compound for any non-biological applications. Its potential uses in fields such as materials science, analytical chemistry, or its photophysical properties have not been documented in scientific literature.

Future Research Directions and Unexplored Avenues for 3,4 Dimethyl 9 Propylfuro 2,3 F Chromen 7 One Research

Development of Novel Asymmetric Synthetic Approaches to Chiral Analogues

The development of enantioselective synthetic routes to chiral chromanones and related heterocyclic systems is a burgeoning area of research. vapourtec.com For 3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one , the introduction of chirality could unlock novel biological activities and applications. Future research should focus on developing asymmetric syntheses to access chiral analogues of this compound.

Several strategies could be envisioned, drawing inspiration from successful approaches for related scaffolds:

Organocatalytic Enantioselective Reactions: The use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, has proven effective in the asymmetric synthesis of various heterocyclic compounds. researchgate.net Research could explore the application of these catalysts in key bond-forming reactions to construct the chiral furochromenone core.

Transition Metal-Catalyzed Asymmetric Synthesis: Chiral transition metal complexes, particularly those of palladium, rhodium, and copper, are powerful tools for asymmetric synthesis. bohrium.com Investigating enantioselective C-H functionalization, cycloadditions, or conjugate additions catalyzed by such complexes could provide efficient pathways to chiral derivatives of This compound .

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature could offer a straightforward approach to specific enantiomers of functionalized analogues.

Synthetic ApproachPotential Catalyst/ReagentTarget Chiral Moiety
Organocatalytic Michael AdditionChiral Amine or PhosphineStereocenter at C2 or C3
Palladium-Catalyzed Asymmetric Allylic AlkylationChiral Ligand (e.g., Trost ligand)Stereocenter on a substituent
Chiral Phosphoric Acid CatalysisChiral Phosphoric AcidAsymmetric cyclization

Advanced Mechanistic Investigations Utilizing Real-time Spectroscopic Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of This compound is crucial for optimizing existing methods and developing new ones. The application of real-time spectroscopic techniques can provide invaluable insights into transient intermediates and transition states.

Future mechanistic studies could employ a variety of advanced techniques:

In-situ NMR and IR Spectroscopy: These techniques allow for the direct observation of reacting species in solution, providing kinetic and structural information. dntb.gov.ua

Mass Spectrometry-Based Techniques: Techniques such as ReactIR and Probesi MS can monitor the evolution of reactants, intermediates, and products in real-time.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and rationalize experimental observations. d-nb.info

Spectroscopic TechniqueInformation GainedPotential Application
In-situ NMRIdentification of intermediates, kinetic profilingUnderstanding the mechanism of a novel cyclization reaction
In-situ FT-IRMonitoring of functional group transformationsOptimizing reaction conditions for a specific transformation
Stopped-Flow UV-VisCharacterization of fast reaction kineticsStudying the initial steps of a photochemical reaction

Exploration of Unprecedented Chemical Transformations of the Furochromenone System

The furochromenone core of This compound offers multiple sites for chemical modification. Future research should aim to explore novel and unprecedented chemical transformations to expand the chemical space around this scaffold and generate a diverse library of derivatives.

Potential areas of exploration include:

C-H Functionalization: Direct functionalization of the aromatic and heterocyclic rings through C-H activation would provide an atom-economical approach to novel analogues.

Photochemical and Electrochemical Reactions: Utilizing light or electricity to drive unique transformations could lead to the discovery of novel reaction pathways and molecular architectures.

Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the furochromenone system under various conditions could unveil novel rearrangement and ring-opening reactions, leading to entirely new heterocyclic frameworks. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms can significantly accelerate the synthesis, optimization, and screening of derivatives of This compound . syrris.com These technologies offer numerous advantages over traditional batch chemistry, including enhanced safety, improved reproducibility, and the ability to rapidly generate compound libraries. vapourtec.comresearchgate.net

Future research in this area could focus on:

Development of Continuous Flow Syntheses: Designing and optimizing multi-step continuous flow processes for the synthesis of the furochromenone core and its derivatives. mtak.hunih.gov

Automated Reaction Optimization: Employing automated platforms to rapidly screen reaction parameters (temperature, pressure, catalysts, solvents) to identify optimal conditions.

High-Throughput Synthesis of Analogue Libraries: Integrating flow chemistry with automated purification and analysis to generate large libraries of derivatives for biological screening. syrris.com

TechnologyAdvantagePotential Application
Flow ChemistryImproved heat and mass transfer, enhanced safetyScale-up of the synthesis of This compound
Automated SynthesisHigh-throughput experimentation, rapid optimizationDiscovery of novel reaction conditions for functionalization
In-line Analysis (e.g., HPLC, MS)Real-time reaction monitoring and product analysisEfficient optimization of a multi-step flow synthesis

Deeper Exploration of Theoretical Studies for Enhanced Predictive Modeling

Computational chemistry and theoretical studies can play a pivotal role in guiding the experimental exploration of This compound . d-nb.info By providing insights into the electronic structure, reactivity, and potential biological activity of this molecule and its derivatives, theoretical modeling can help to prioritize synthetic targets and design more effective experiments.

Future theoretical investigations could include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to predict the biological activity of novel derivatives based on their structural features. yu.edu.joyu.edu.jo

Molecular Docking and Dynamics Simulations: Simulating the interaction of furochromenone derivatives with biological targets to understand their mechanism of action and guide the design of more potent compounds.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.

Investigation of Novel Supramolecular Assemblies and Material Science Applications

The planar and aromatic nature of the furochromenone scaffold suggests that This compound and its derivatives could be interesting building blocks for the construction of novel supramolecular assemblies and functional materials. libretexts.org

Future research in this area could explore:

Self-Assembly into Nanostructures: Investigating the ability of functionalized derivatives to self-assemble into well-defined nanostructures such as nanofibers, vesicles, or gels.

Development of Fluorescent Probes and Sensors: Exploiting the potential fluorescence of the furochromenone core to design novel sensors for ions, small molecules, or biological macromolecules.

Synthesis of Organic Electronic Materials: Exploring the potential of furochromenone-based materials in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Basic: What are the established synthetic routes for 3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and functional group modifications. Key steps include:

  • Cyclization of precursor chromenones under acidic or basic conditions to form the fused furochromenone core .
  • Propyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like Lewis acids (e.g., AlCl₃) .
  • Methylation at the 3- and 4-positions using methyl halides or dimethyl sulfate in polar aprotic solvents (e.g., DMF) .
    Optimization factors : Temperature (60–100°C), solvent polarity, and catalyst loading are critical for yield (70–90%) and purity (>95%). Reaction progress is monitored via TLC and HPLC .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., propyl chain integration at δ ~0.8–1.5 ppm, methyl groups at δ ~2.1–2.5 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) .
  • X-ray crystallography : Resolves fused ring geometry and substituent stereochemistry. For example, monoclinic crystal systems with lattice parameters consistent with chromenone derivatives .

Basic: How are preliminary biological activities assessed for this compound?

Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution against E. coli and S. aureus (MIC values typically 10–50 µg/mL) .
    • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination for topoisomerase inhibition) .
  • Dose-response curves are generated to establish potency, with controls for solvent interference (e.g., DMSO <1% v/v) .

Advanced: How can reaction yields and purity be enhanced during scale-up synthesis?

Answer:

  • Solvent selection : High-boiling solvents (e.g., toluene) improve temperature control during exothermic steps .
  • Catalyst recycling : Heterogeneous catalysts (e.g., zeolite-supported acids) reduce waste and improve reproducibility .
  • Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity (>98%) .
    Data-driven optimization : DOE (Design of Experiments) models correlate variables (e.g., pH, stirring rate) with yield .

Advanced: How do structural modifications (e.g., substituent changes) resolve contradictions in structure-activity relationship (SAR) studies?

Answer:

  • Propyl vs. shorter chains : Propyl enhances lipophilicity (logP ~3.5), improving membrane permeability compared to methyl analogs .
  • Methyl groups at 3/4 positions : Electron-donating methyls stabilize the chromenone core, altering redox potentials and binding affinity to targets like kinases .
  • Fluoro or chloro analogs : Electronegative substituents at the 9-position increase electrophilicity, enhancing covalent binding to cysteine residues in enzymes .

Advanced: What computational strategies elucidate the compound’s mechanism of action?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to tyrosine kinases (e.g., EGFR; ΔG ~-9.5 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
  • QSAR models : PLS regression correlates substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: How are advanced analytical techniques (e.g., XRD, HRMS) applied to resolve structural ambiguities?

Answer:

  • XRD : Resolves dihedral angles between fused rings (e.g., 15–20° for furochromenone systems) and validates substituent orientation .
  • HRMS : Confirms molecular formula (e.g., C₁₇H₁₈O₃; [M+H]⁺ calc. 295.1321, observed 295.1325) .
  • Solid-state NMR : Differentiates polymorphs by analyzing crystallographic packing effects on chemical shifts .

Advanced: What strategies improve aqueous solubility for in vivo studies without compromising activity?

Answer:

  • Prodrug design : Phosphate esters at the 7-keto group enhance solubility (e.g., 10-fold increase in PBS) and hydrolyze enzymatically in vivo .
  • Nanoformulation : Liposomal encapsulation (size ~100 nm, PDI <0.2) or cyclodextrin complexes improve bioavailability (AUC increase by 2–3×) .
  • PEGylation : PEG-5000 conjugation at the propyl terminus balances solubility and sustained release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.